molecular formula C19H22FN3O4S2 B2551673 N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-68-8

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2551673
CAS No.: 898425-68-8
M. Wt: 439.52
InChI Key: KSCLTWRGNLURDR-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
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Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a fluorinated phenyl group, a piperidine moiety, and a thiophene sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₁N₃O₃S, with a molecular weight of approximately 367.42 g/mol. The presence of the fluorine atom is expected to enhance the compound's electronic properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors involved in pain and inflammatory pathways. Similar compounds have shown efficacy in modulating ion channels like TRPM8, which is crucial for sensory perception and nociception.
  • Enzyme Inhibition : The oxalamide functional group may facilitate interactions with enzymes, potentially leading to inhibitory effects on pathways associated with inflammation and cancer progression.

In Vitro Studies

Preliminary in vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. For example:

  • TRPM8 Channel Interaction : Research indicates that the compound can effectively bind to TRPM8 channels, influencing their activity and providing insights into pain modulation mechanisms.
  • Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. In vitro assays suggest that this compound may inhibit cell proliferation in various cancer cell lines .

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in inflammatory diseases .
  • Pain Management : In another study focusing on pain relief, the compound showed promise in reducing hyperalgesia in animal models, indicating its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameCAS NumberNotable FeaturesBiological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide19262-68-1Contains chloro substituentPotential different biological activity
N1,N2-bis(thiophen-2-ylmethyl)oxalamide6421749Simpler structure without additional aromatic substitutionsBaseline for comparison on anti-inflammatory effects
N1-(4-fluorophenyl)-N2-(morpholino-thiophenesulfonamide)2034348-29-1Morpholino ring enhances solubilityExplored for anticancer activities

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-14-5-3-6-15(13-14)22-19(25)18(24)21-10-9-16-7-1-2-11-23(16)29(26,27)17-8-4-12-28-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLTWRGNLURDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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